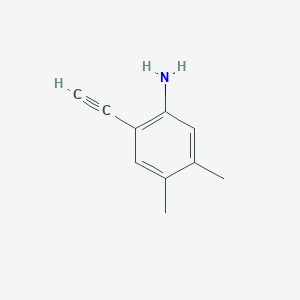

2-Ethynyl-4,5-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-ethynyl-4,5-dimethylaniline |

InChI |

InChI=1S/C10H11N/c1-4-9-5-7(2)8(3)6-10(9)11/h1,5-6H,11H2,2-3H3 |

InChI Key |

FMESGHYTHUPPJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 4,5 Dimethylaniline and Its Derivatives

Strategies for ortho-Ethynylation of Dimethylanilines

The direct and selective introduction of an ethynyl (B1212043) group at the position adjacent to the amino group in dimethylanilines is a synthetically valuable transformation. Achieving high regioselectivity is crucial to avoid the formation of other isomers. The primary strategies for this transformation are centered around transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For the synthesis of 2-ethynyl-4,5-dimethylaniline, the starting material would typically be 2-halo-4,5-dimethylaniline (where the halogen is I or Br).

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the copper(I) co-catalyst. Commonly used palladium catalysts include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). chemrxiv.org

The active catalytic species is a Pd(0) complex. In the case of Pd(PPh₃)₂Cl₂, a Pd(II) precatalyst, it is reduced in situ to the active Pd(0) species. The triphenylphosphine (B44618) (PPh₃) ligands play a crucial role in stabilizing the palladium center and influencing the catalytic activity.

The copper(I) iodide (CuI) co-catalyst is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is often crucial for achieving high reaction rates and yields. The optimization of the catalyst and co-catalyst loading is essential to maximize the yield and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

Below is a representative table illustrating the optimization of the catalytic system for the Sonogashira coupling of a generic 2-iodoaniline (B362364) with a terminal alkyne, which can be extrapolated for the synthesis of this compound.

| Entry | Palladium Catalyst (mol%) | Co-catalyst (CuI) (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | DMF | 60 | 85 |

| 2 | Pd(PPh₃)₄ (2) | CuI (4) | Triethylamine | DMF | 60 | 82 |

| 3 | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Triethylamine | DMF | 60 | 75 |

| 4 | Pd(PPh₃)₂Cl₂ (2) | None | Triethylamine | DMF | 60 | 20 |

| 5 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Diisopropylamine | DMF | 60 | 88 |

The reaction conditions, particularly temperature and the choice of solvent, have a significant impact on the outcome of the Sonogashira coupling. The reaction is often carried out at temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the aryl halide. researchgate.net Aryl iodides are generally more reactive than aryl bromides and may react at lower temperatures.

The solvent system must be capable of dissolving the reactants and the catalytic species. Common solvents for Sonogashira reactions include polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), as well as amines themselves, such as triethylamine, which can also act as the base. beilstein-journals.org The choice of solvent can influence the reaction rate and selectivity.

The following table provides illustrative data on how temperature and solvent can affect the yield of a typical Sonogashira reaction for the synthesis of an ortho-alkynylated aniline (B41778).

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | Room Temp | 24 | 65 |

| 2 | DMF | 60 | 12 | 85 |

| 3 | DMF | 100 | 6 | 78 (decomposition observed) |

| 4 | THF | 60 | 12 | 80 |

| 5 | Toluene | 80 | 12 | 72 |

When the starting material has multiple potential reaction sites, such as a dihalogenated dimethylaniline, controlling the regioselectivity of the Sonogashira coupling becomes critical. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can often be exploited to achieve selective mono-alkynylation. nih.gov

For a substrate like 2,3-dihalo-4,5-dimethylaniline, the Sonogashira coupling would be expected to occur preferentially at the more reactive halogen position. Furthermore, steric hindrance can play a significant role. The bulky palladium catalyst may preferentially react at the less sterically hindered position. The choice of ligands on the palladium catalyst can also influence regioselectivity. Bulky ligands can enhance selectivity for the less hindered position. nih.gov

Alternative Coupling Approaches

While the Sonogashira reaction is the most common method for ortho-ethynylation, other coupling strategies exist. Copper-catalyzed cross-coupling reactions, sometimes referred to as Castro-Stephens couplings, can also be employed to couple terminal alkynes with aryl halides. These reactions often require higher temperatures than their palladium-catalyzed counterparts.

More recent developments include palladium-catalyzed C-H activation/alkynylation reactions. These methods offer the advantage of not requiring a pre-functionalized aryl halide, instead directly coupling a C-H bond with a terminal alkyne. However, achieving high regioselectivity for the ortho position in anilines without a directing group can be challenging.

Green Chemistry Considerations in Synthesis Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

One area of focus is the replacement of traditional organic solvents with greener alternatives. Water, ionic liquids, or bio-based solvents are being explored as reaction media for Sonogashira couplings. acs.org The development of catalyst systems that are active in these benign solvents is an active area of research.

Another green chemistry approach is the use of heterogeneous catalysts. Immobilizing the palladium catalyst on a solid support allows for easier separation from the reaction mixture and potential for catalyst recycling, which reduces waste and cost.

Furthermore, catalyst systems that can operate under milder conditions (lower temperatures) and with lower catalyst loadings contribute to a more sustainable process by reducing energy consumption and the use of precious metals. Copper-free Sonogashira protocols have also been developed to avoid the use of a potentially toxic copper co-catalyst. acs.org

Derivatization Strategies Post-Ethynylation

Once the ethynyl group is installed to form this compound, the resulting molecule offers multiple sites for further chemical modification. These include the terminal alkyne, the aniline nitrogen, and the aromatic ring.

The terminal alkyne is a highly versatile functional group, serving as a linchpin for constructing more complex molecular architectures.

Sonogashira Cross-Coupling: The terminal proton of the ethynyl group can be readily coupled with other aryl or vinyl halides. libretexts.orgvinhuni.edu.vn This allows for the extension of conjugation and the synthesis of complex diarylacetylene structures. The reaction is typically catalyzed by a combination of palladium and copper salts in the presence of an amine base. organic-chemistry.orgrsc.org

"Click" Chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a cornerstone of "click" chemistry.

Addition Reactions: The carbon-carbon triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding vinyl or ethyl aniline, or hydration to yield an acetyl group.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(PPh₃)₂Cl₂ / CuI | Disubstituted Alkyne |

| Sila-Sonogashira Coupling | Aryl/Vinyl Halide | Pd Catalyst | Terminal Alkyne (after deprotection) libretexts.org |

| Inverse Sonogashira Coupling | Boronic Acid | CuI or Pd Catalyst | Disubstituted Alkyne nih.gov |

The aniline moiety itself remains reactive after ethynylation, allowing for further derivatization.

Reactions at the Nitrogen Atom: The primary amino group can be readily acylated using acid chlorides or anhydrides to form amides. ncert.nic.inresearchgate.net This transformation is often used to protect the amino group or to introduce new functional handles. N-alkylation, as described in section 2.2.2, is also a viable transformation on the final product.

Reactions on the Aromatic Ring: The aromatic ring of this compound contains an open position (C6) that is activated towards electrophilic aromatic substitution by the powerful ortho,para-directing amino group. Potential transformations include:

Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine) at the C6 position.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, allowing for the synthesis of diamino derivatives.

The regioselectivity of these reactions will be dictated by the combined electronic and steric effects of the amino, dimethyl, and ethynyl substituents.

Advanced Spectroscopic and Structural Elucidation of 2 Ethynyl 4,5 Dimethylaniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Chemical Shift Analysis

Proton (¹H) NMR spectroscopy would be the initial and primary method for confirming the identity and purity of 2-Ethynyl-4,5-dimethylaniline. The spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule.

Aromatic Protons: Two singlets would be anticipated for the two protons on the benzene (B151609) ring. Their specific chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing ethynyl (B1212043) group.

Methyl Protons: Two singlets, each integrating to three protons, would be expected for the two methyl groups attached to the aromatic ring.

Amino Protons: A broad singlet corresponding to the two protons of the primary amine (NH₂) would likely be observed. The chemical shift of this signal can be variable and is often affected by solvent and concentration.

Ethynyl Proton: A sharp singlet would be characteristic of the proton on the terminal alkyne.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~6.5-7.5 | Singlet | 1H |

| Aromatic-H | ~6.5-7.5 | Singlet | 1H |

| -CH₃ | ~2.1-2.3 | Singlet | 3H |

| -CH₃ | ~2.1-2.3 | Singlet | 3H |

| -NH₂ | Variable | Broad Singlet | 2H |

| Ethynyl-H | ~2.5-3.5 | Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a separate signal for each unique carbon atom.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring. The carbons attached to the substituents (amino, ethynyl, and methyl groups) would have characteristic chemical shifts.

Methyl Carbons: Two signals would correspond to the two methyl group carbons.

Ethynyl Carbons: Two signals would be present for the two carbons of the alkyne, with the terminal carbon typically appearing at a different chemical shift than the one attached to the aromatic ring.

A hypothetical data table for the expected ¹³C NMR signals is provided below.

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic-C (substituted) | ~110-150 |

| Aromatic-C (unsubstituted) | ~115-130 |

| Methyl-C | ~15-25 |

| Ethynyl-C | ~70-90 |

Two-Dimensional NMR Techniques (e.g., NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed to gain deeper insights into the molecule's connectivity and spatial arrangement. A NOESY experiment would reveal through-space correlations between protons that are in close proximity, which could help to confirm the substitution pattern on the aromatic ring by observing correlations between the aromatic protons and the protons of the adjacent methyl groups.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, thus confirming its molecular formula. For C₁₀H₁₁N, the expected exact mass would be calculated and compared to the experimental value.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be instrumental in:

Reaction Monitoring: Following the progress of the synthesis of this compound by separating the reaction mixture and identifying the reactants, intermediates, and the final product based on their retention times and mass-to-charge ratios.

Purity Assessment: Evaluating the purity of the synthesized compound by detecting and quantifying any impurities present in the sample.

In a typical LC-MS analysis, a suitable chromatographic method would be developed to achieve good separation of the target compound from any potential byproducts. The mass spectrometer would then provide confirmation of the identity of the eluting peaks.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its primary functional moieties: a terminal alkyne, a primary aromatic amine, and a substituted benzene ring.

The key vibrational modes anticipated for this compound are:

Alkyne Group (C≡C-H): The most definitive peaks for the terminal ethynyl group are the ≡C-H stretching and the C≡C triple bond stretching vibrations. A sharp and strong absorption band is predicted to appear around 3330–3270 cm⁻¹ corresponding to the ≡C-H stretch. orgchemboulder.com The carbon-carbon triple bond stretch is expected to produce a weak to medium, sharp peak in the 2260–2100 cm⁻¹ region. orgchemboulder.comlibretexts.org The intensity of the C≡C stretch is often weak due to the low polarity of the bond. libretexts.org

Amine Group (-NH₂): As a primary aromatic amine, the molecule will display two distinct N-H stretching bands in the 3500–3300 cm⁻¹ range. spectroscopyonline.com These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. orgchemboulder.com A medium to strong N-H bending (scissoring) vibration is also expected in the 1650–1580 cm⁻¹ region. orgchemboulder.com Furthermore, a strong C-N stretching band, characteristic of aromatic amines, should be observed between 1335 and 1250 cm⁻¹. orgchemboulder.com

Aromatic Ring and Alkyl Substituents: The presence of the benzene ring will give rise to several characteristic peaks. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. masterorganicchemistry.com In contrast, the aliphatic C-H stretching vibrations from the two methyl groups are expected just below 3000 cm⁻¹. Aromatic C=C stretching vibrations within the ring will produce a set of medium to sharp peaks in the 1620–1450 cm⁻¹ region. The 1,2,4,5-tetrasubstitution pattern on the benzene ring is expected to generate a characteristic C-H out-of-plane bending ("wagging") band in the fingerprint region, typically around 870 cm⁻¹. This specific band can be highly diagnostic for the substitution pattern. study.com

The expected FTIR absorption bands and their assignments are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch | Terminal Alkyne | 3330 - 3270 | Strong, Sharp |

| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3500 - 3300 (two bands) | Medium - Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium - Weak |

| Aliphatic C-H Stretch | Methyl Groups | 3000 - 2850 | Medium |

| C≡C Stretch | Terminal Alkyne | 2260 - 2100 | Weak - Medium |

| N-H Bend (Scissoring) | Primary Aromatic Amine | 1650 - 1580 | Medium - Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1620 - 1450 (multiple bands) | Medium - Sharp |

| C-N Stretch | Primary Aromatic Amine | 1335 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bend | 1,2,4,5-Tetrasubstituted Ring | ~870 | Strong |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is determined by its chromophore, which consists of a benzene ring substituted with an amino group, two methyl groups, and an ethynyl group. This combination of an electron-donating group (-NH₂) and a conjugation-extending group (-C≡CH) is expected to significantly influence the electronic transitions.

The primary electronic transitions observed in such aromatic compounds are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. bartleby.com

π→π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the ethynyl group. youtube.com For aniline (B41778), characteristic absorptions occur around 230 nm and 280 nm. wikipedia.org The presence of the ethynyl group extends the π-system, while the strong electron-donating amino group (an auxochrome) further delocalizes electron density into the ring. Both effects are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to benzene or simple aniline. rsc.org

n→π Transitions:* This type of transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the aromatic ring. bartleby.com These transitions are typically of much lower intensity than π→π* transitions. For aniline derivatives, this band can sometimes be observed as a shoulder on the longer-wavelength side of the main π→π* absorption band. researchgate.net

The solvent can also influence the position of the absorption bands. Polar solvents may lead to shifts in λmax due to interactions with the polar amino group. ajrsp.com

| Probable Electronic Transition | Involved Orbitals | Expected λmax Region (nm) | Characteristics |

| π → π | Benzene E₂-band | ~230 - 250 | High intensity, shifted by substituents. |

| π → π | Benzene B-band | ~280 - 310 | Lower intensity than E₂-band, shows fine structure. |

| n → π | Amine lone pair | >300 | Low intensity, often obscured by π→π transitions. |

X-ray Diffraction Studies for Solid-State Structures

While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be predicted based on the principles of molecular geometry and intermolecular forces common to substituted anilines and aromatic compounds.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing Analysis

Molecular Geometry: The geometry is dictated by atomic hybridization. The ethynyl group (-C≡CH) is expected to be linear, with C-C≡C and C≡C-H bond angles of approximately 180°. The carbon atoms of the benzene ring are sp² hybridized, resulting in a planar hexagonal ring with internal bond angles close to 120°. The C-N bond of the primary amine would connect to the ring with an angle of roughly 120°. The nitrogen atom is sp³ hybridized, leading to a trigonal pyramidal geometry for the -NH₂ group. Substituents on the benzene ring can cause minor deviations from ideal planarity. nih.gov

Crystal Packing: The packing of molecules in the crystalline state is governed by intermolecular interactions. The most significant interaction for this compound is expected to be hydrogen bonding involving the primary amine group. The N-H groups can act as hydrogen bond donors, while the nitrogen lone pair can act as an acceptor. This would likely lead to the formation of N-H···N hydrogen-bonded chains or networks, which are common packing motifs in aromatic amines and play a crucial role in defining the crystal structure. mdpi.com Additionally, weaker interactions such as π-π stacking between parallel aromatic rings and C-H···π interactions could further stabilize the crystal lattice. researchgate.net

Analysis of Planarity and Conformation in Crystalline State

The conformation of the molecule in the solid state is a result of the balance between intramolecular steric effects and intermolecular packing forces.

Planarity: The benzene ring itself is expected to be essentially planar, although minor puckering or boat-like distortions can be induced by bulky substituents or strong crystal packing forces. publish.csiro.aursc.org

Computational Chemistry and Theoretical Investigations of 2 Ethynyl 4,5 Dimethylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in computational quantum chemistry for investigating the electronic structure of many-body systems. echemcom.com Its application to 2-Ethynyl-4,5-dimethylaniline allows for a detailed understanding of its fundamental properties. DFT calculations are instrumental in predicting the molecule's geometry, electronic distribution, and inherent reactivity.

The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed for this purpose. arabjchem.org The optimization process reveals the preferred orientation of the ethynyl (B1212043) and amino groups relative to the dimethyl-substituted benzene (B151609) ring. Conformational analysis would further explore the rotational barriers around key single bonds, such as the C-N bond, to identify different stable conformers and the energy differences between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C≡C | 1.21 Å |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-N | 1.40 Å | |

| N-H | 1.01 Å | |

| C-H (ethynyl) | 1.07 Å | |

| Bond Angle | C-C-N | 120.5° |

| H-N-H | 112.0° | |

| Dihedral Angle | H-N-C-C | 180.0° (planar) / variable |

Note: The values in this table are representative and based on typical DFT calculations for similar aniline (B41778) derivatives. Actual values would be obtained from a specific DFT calculation.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A small HOMO-LUMO gap generally suggests high chemical reactivity and polarizability. nih.gov DFT calculations are highly effective in determining these orbital energies and the resulting energy gap.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: These values are illustrative and would be derived from a specific DFT calculation.

Visualization of the HOMO and LUMO provides a qualitative understanding of the electron distribution within this compound. The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would be the aniline ring and the nitrogen atom of the amino group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is often distributed over the electron-deficient regions, which could include the ethynyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. Molecular orbital plots can reveal the π-conjugation within the molecule, showing how the ethynyl and dimethyl substituents influence the electronic structure of the aniline core.

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. irjweb.com These descriptors provide a more nuanced understanding of the molecule's stability and reactivity than the HOMO-LUMO gap alone.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

Table 3: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.35 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.47 |

| Electrophilicity Index (ω) | 2.61 |

Note: These values are calculated from the hypothetical HOMO and LUMO energies in Table 2.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules and their photophysical behavior. By applying TD-DFT, one can simulate the electronic absorption spectrum of this compound, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for a direct comparison with experimental UV-Vis spectra. Furthermore, TD-DFT can provide insights into the nature of the electronic transitions, identifying them as, for example, π → π* or n → π* transitions. This information is crucial for understanding the molecule's response to light and its potential applications in areas such as organic electronics and photochemistry.

Theoretical Mechanistic Studies of Reactions Involving this compound

Computational chemistry, and DFT in particular, is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical studies can map out the entire reaction pathway, from reactants to products. This involves locating and characterizing the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. For instance, in a Sonogashira coupling reaction involving the ethynyl group of this compound, DFT calculations could be used to investigate the different steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These studies provide a detailed, atomistic view of the reaction mechanism that is often inaccessible through experimental methods alone.

Reactivity and Reaction Mechanism Studies of 2 Ethynyl 4,5 Dimethylaniline

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions) with Electron-Deficient Alkenes

While specific studies on the cycloaddition reactions of 2-ethynyl-4,5-dimethylaniline are not extensively documented, the reactivity of terminal alkynes in such transformations is well-established. It is anticipated that this compound would participate in cycloaddition reactions with electron-deficient alkenes.

[2+2] Cycloaddition Reactions: The [2+2] cycloaddition of alkynes with alkenes to form cyclobutenes can be promoted by various catalysts. For instance, rhodium catalyst systems have been shown to facilitate the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes with high regioselectivity. organic-chemistry.org It is plausible that this compound could react with activated alkenes like acrylates or enones under similar catalytic conditions. The electron-donating nature of the dimethylaniline moiety might influence the reactivity of the alkyne and the stability of any intermediates.

[3+2] Cycloaddition Reactions: The ethynyl group can also act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. For example, the reaction with azides would lead to the formation of triazoles, and with nitrile oxides, it would yield isoxazoles. These reactions are often catalyzed and provide a powerful tool for the synthesis of five-membered heterocyclic rings. A catalyst-free [3+2] cycloaddition of electron-deficient alkynes with o-hydroxyaryl azomethine ylides in water has been reported, suggesting the potential for similar reactivity with this compound under specific conditions. nih.gov

| Alkene Type | Reaction Type | Potential Product | Catalyst/Conditions |

| Acrylates | [2+2] Cycloaddition | Substituted Cyclobutene | Rhodium-based catalysts |

| Enones | [2+2] Cycloaddition | Substituted Cyclobutene | Rhodium-based catalysts |

| Azides | [3+2] Cycloaddition | Triazole | Typically requires a catalyst (e.g., Cu(I)) |

| Nitrile Oxides | [3+2] Cycloaddition | Isoxazole | Generally proceeds without a catalyst |

Oxidative Coupling Reactions

The terminal ethynyl group of this compound is expected to readily undergo oxidative coupling reactions, a common transformation for terminal alkynes that leads to the formation of symmetric diynes. wikipedia.org This type of reaction is typically catalyzed by copper salts in the presence of an oxidant, such as oxygen or a peroxide. The Glaser coupling, for instance, involves the use of a copper(I) salt like cuprous chloride and an oxidant in a solvent such as pyridine (B92270).

The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species. Subsequent reductive elimination from two of these copper(II) acetylide complexes yields the diyne and regenerates the copper(I) catalyst. The presence of the electron-rich 4,5-dimethylaniline ring may influence the rate of this reaction.

| Reaction Name | Catalyst | Oxidant | Typical Product |

| Glaser Coupling | Cu(I) salts (e.g., CuCl) | O₂, Pyridine | Symmetrical 1,4-disubstituted-1,3-butadiyne |

| Eglinton Reaction | Cu(II) salts (e.g., Cu(OAc)₂) | Pyridine | Symmetrical 1,4-disubstituted-1,3-butadiyne |

| Hay Coupling | Cu(I) salts with a tertiary amine ligand | O₂ | Symmetrical 1,4-disubstituted-1,3-butadiyne |

Hydration and Hydroamination Reactions

The ethynyl group of this compound can undergo hydration and hydroamination reactions to yield carbonyl compounds and enamines or imines, respectively.

Hydration: The addition of water across the triple bond, known as hydration, typically follows Markovnikov's rule to produce a ketone. This reaction is often catalyzed by mercury(II) salts in the presence of a strong acid. However, more environmentally benign gold and other transition metal catalysts have been developed for this transformation. The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form.

Hydroamination: The addition of an N-H bond across the alkyne is termed hydroamination. This reaction can be catalyzed by a variety of transition metals, including gold, platinum, and ruthenium, as well as by strong bases or acids. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. Intramolecular hydroamination of anilines with alkynyl substituents is also a known process. sigmaaldrich.com Given the presence of the aniline (B41778) nitrogen in this compound, intramolecular reactions could be envisaged under certain conditions, although intermolecular reactions with other amines are also possible.

| Reaction | Catalyst | Product Type | Regioselectivity |

| Hydration | HgSO₄/H₂SO₄ or Au(I)/Au(III) complexes | Ketone | Markovnikov |

| Hydroamination | Au, Pt, Ru complexes or strong base/acid | Enamine/Imine | Catalyst dependent |

Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is rendered highly electron-rich by the strong electron-donating effect of the dimethylamino group and the moderate activating effect of the two methyl groups. This high electron density makes the ring highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of electrophilic attack. The dimethylamino group is a powerful ortho-, para-director and a strong activating group. The two methyl groups are also ortho-, para-directing and activating. The ethynyl group is generally considered to be a deactivating group and a meta-director.

Given the powerful activating and directing influence of the dimethylamino group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. In this compound, the para position to the dimethylamino group is occupied by a methyl group. The positions ortho to the dimethylamino group are the C3 and C5 positions. The C5 position is also para to the ethynyl group and ortho to the C4-methyl group. The C3 position is ortho to the ethynyl group. Steric hindrance from the adjacent ethynyl and dimethylamino groups might influence the accessibility of the C3 position. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the C5-methyl group and meta to the ethynyl group, but para to the strongly activating dimethylamino group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Due to the high reactivity of the ring, mild reaction conditions would likely be required to avoid polysubstitution and side reactions. wikipedia.org

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-Ethynyl-4,5-dimethyl-6-nitroaniline |

| Bromination | Br₂ in a non-polar solvent | 6-Bromo-2-ethynyl-4,5-dimethylaniline |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ (mild conditions) | 1-(3-Ethynyl-4-dimethylamino-5,6-dimethylphenyl)ethanone |

Intramolecular Cyclization Reactions Involving the Aniline Nitrogen and Ethynyl Group (e.g., Indole (B1671886) Formation)

One of the most significant reactions of 2-ethynylaniline (B1227618) derivatives is their intramolecular cyclization to form indoles, a core structure in many biologically active compounds. This transformation involves the nucleophilic attack of the aniline nitrogen onto the ethynyl group. mdpi.com This cyclization can be promoted by various catalysts, including bases, transition metals (e.g., palladium, copper, gold), and Lewis acids. mdpi.comrsc.org

The reaction of this compound is expected to readily undergo this cyclization to yield 5,6-dimethylindole. The mechanism generally involves the activation of the alkyne by a catalyst, followed by a 5-endo-dig cyclization. Subsequent protonation or other rearomatization steps lead to the final indole product. The specific conditions and catalyst used can influence the reaction rate and yield. For instance, palladium-catalyzed cyclizations are well-established for a variety of substituted 2-ethynylanilines. mdpi.com Copper-catalyzed reactions also provide an efficient route to indole derivatives. nih.gov

A study on the cyclization of 2-alkynyldimethylanilines in ethanol (B145695) without any catalyst has shown that a variety of 2-substituted indoles can be prepared in high yields through an N-annulation/dealkylation process. rsc.org This suggests that this compound could potentially cyclize under thermal conditions in a suitable solvent to form 5,6-dimethylindole.

| Catalyst/Conditions | Product |

| Palladium(II) acetate | 5,6-Dimethylindole |

| Copper(I) iodide | 5,6-Dimethylindole |

| Strong base (e.g., KOtBu) | 5,6-Dimethylindole |

| Gold(I) or Gold(III) salts | 5,6-Dimethylindole |

| Thermal (in a suitable solvent like ethanol) | 5,6-Dimethylindole |

Transformations at the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a nucleophilic center, susceptible to reactions with various electrophiles. However, the steric hindrance from the ortho-ethynyl group and one of the methyl groups on the ring can influence the accessibility and reactivity of this nitrogen atom.

N-Alkylation

N-alkylation of anilines is a fundamental transformation for the synthesis of secondary and tertiary amines. For this compound, N-alkylation can be achieved using various alkylating agents such as alkyl halides, sulfates, or alcohols under appropriate conditions. The reaction generally proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the electrophilic carbon of the alkylating agent.

Due to the steric hindrance around the amino group, forcing conditions or specific catalytic systems may be required to achieve high yields of N-alkylation. The industrial production of N,N-dimethylaniline often utilizes methanol (B129727) as an alkylating agent in the presence of an acid catalyst at high temperatures and pressures. alfa-chemistry.com A similar approach could be applicable to this compound, though the specific conditions would need to be optimized.

The use of solid acid catalysts, such as zeolites, has been shown to be effective for the selective N-alkylation of anilines. rsc.org These catalysts can offer advantages in terms of reusability and product purification. For instance, a study on the selective monoallylation of anilines utilized a reusable zirconium dioxide-supported tungsten oxide solid catalyst. rsc.org

| Alkylation Reaction | Alkylating Agent | Catalyst/Conditions | Product | Potential Yield |

| N-Methylation | Methyl iodide | Base (e.g., K₂CO₃) | 2-Ethynyl-N,4,5-trimethylaniline | Moderate to Good |

| N,N-Dimethylation | Methanol | Acid catalyst (e.g., H₂SO₄), High T/P | 2-Ethynyl-N,N,4,5-tetramethylaniline | Good |

| N-Ethylation | Ethyl bromide | Phase Transfer Catalyst | N-Ethyl-2-ethynyl-4,5-dimethylaniline | Good |

| N-Benzylation | Benzyl chloride | Base (e.g., NaH) | N-Benzyl-2-ethynyl-4,5-dimethylaniline | Good |

Note: The yields are estimations based on general aniline alkylation reactions and would require experimental verification for this compound.

N-Acylation

N-acylation of anilines with acylating agents like acyl chlorides or anhydrides is typically a facile reaction that forms amides. This reaction is often used to protect the amino group or to introduce an acyl moiety for further functionalization. For this compound, N-acylation is expected to proceed readily. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

The presence of a base, such as pyridine or triethylamine, is often employed to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. It is important to note that unprotected anilines can be challenging substrates for certain reactions like Friedel-Crafts acylation due to the Lewis basicity of the nitrogen atom, which can form an adduct with the Lewis acid catalyst. stackexchange.com Therefore, direct acylation at the nitrogen is the more common and predictable transformation. stackexchange.com

| Acylation Reaction | Acylating Agent | Conditions | Product | Potential Yield |

| N-Acetylation | Acetyl chloride | Pyridine | N-(2-Ethynyl-4,5-dimethylphenyl)acetamide | High |

| N-Benzoylation | Benzoyl chloride | Triethylamine | N-(2-Ethynyl-4,5-dimethylphenyl)benzamide | High |

| N-Trifluoroacetylation | Trifluoroacetic anhydride | - | N-(2-Ethynyl-4,5-dimethylphenyl)-2,2,2-trifluoroacetamide | High |

Note: The yields are estimations based on general aniline acylation reactions and would require experimental verification for this compound.

Transition metal catalysis offers a powerful toolkit for a wide range of transformations involving the amino group of anilines. These reactions often proceed through mechanisms involving oxidative addition, reductive elimination, and migratory insertion, enabling the formation of C-N and N-heteroatom bonds with high efficiency and selectivity.

For this compound, metal-catalyzed reactions at the nitrogen atom can lead to the synthesis of diverse structures. For example, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) could be employed to couple the aniline with aryl halides or triflates, although this typically involves the formation of a new C-N bond where the aniline acts as the nucleophile. More relevant to direct transformation of the amino group are reactions where the N-H bond is activated.

Recent advances have demonstrated the utility of various transition metals, including palladium, rhodium, and copper, in catalyzing the functionalization of anilines. bath.ac.ukbeilstein-journals.org For instance, rhodium-catalyzed annulation of anilides with alkynes has been used to synthesize indole derivatives. bath.ac.uk While this involves the amino group, the reaction is a cyclization rather than a direct transformation of the N-H bond.

A palladium-catalyzed synthesis of α-alkynyl anilines has been reported, proceeding via a Catellani ortho C-H amination followed by decarboxylative alkynylative amination. nih.gov This highlights the potential for complex transformations involving both the amino group and other parts of the aniline molecule.

| Metal-Catalyzed Reaction | Catalyst System | Coupling Partner | Product Type |

| C-N Cross-Coupling | Pd catalyst with phosphine (B1218219) ligand | Aryl halide | N-Aryl-2-ethynyl-4,5-dimethylaniline |

| N-H Alkenylation | Rh catalyst | Alkene | N-Alkenyl-2-ethynyl-4,5-dimethylaniline |

| N-H Alkynylation | Cu catalyst | Alkynyl halide | N-Alkynyl-2-ethynyl-4,5-dimethylaniline |

Note: These are potential transformations based on established metal-catalyzed reactions for anilines. Specific conditions and feasibility for this compound would need to be determined experimentally.

Catalyst Design and Mechanistic Pathways in Catalytic Transformations

The design of catalysts for the selective transformation of the amino group in this compound is crucial, especially to control chemoselectivity between the amine, the alkyne, and the aromatic ring.

For N-alkylation , the choice of catalyst can influence the degree of alkylation (mono- vs. di-alkylation) and the reaction efficiency. For example, in transition metal-catalyzed hydroamination, the catalyst's electronic and steric properties are key. acs.org Cationic ruthenium(II) complexes have been shown to be effective for oxidative C-H/N-H bond functionalizations of anilines, leading to the synthesis of indoles in water. acs.org The mechanism often involves the coordination of the aniline to the metal center, followed by C-H or N-H activation.

In metal-catalyzed amino group transformations , the ligand plays a critical role in modulating the reactivity and selectivity of the metal center. For instance, in palladium-catalyzed reactions, bulky electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The mechanistic pathway for a typical C-N cross-coupling reaction involves the formation of a palladium(0) species, oxidative addition to the aryl halide, coordination of the aniline, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.

For ortho-alkynylation , rhodium catalysis has been shown to be effective for nitroarenes, with a proposed mechanism involving a turnover-limiting electrophilic C-H metalation. rsc.org While this is a C-H functionalization, the principles of catalyst design and mechanistic understanding are transferable to potential N-H functionalizations.

The presence of the ethynyl group in this compound introduces the possibility of competing reaction pathways, such as intramolecular cyclization. Catalyst design must therefore aim to favor the desired transformation at the nitrogen atom over reactions involving the alkyne. This could be achieved by selecting catalysts that have a high affinity for the amino group or by using protecting group strategies for the alkyne if necessary. Recent research has highlighted the annulative cyclization of 2-alkynylanilines, which underscores the reactivity of this substrate class towards intramolecular transformations. rsc.org

Based on a comprehensive review of available scientific literature, there is a significant lack of specific published research focused solely on the chemical compound “this compound.” Consequently, it is not possible to provide a detailed article with specific research findings and data tables as per the requested outline.

The functional moieties of this compound—a terminal alkyne and an electron-rich aniline ring—suggest its potential utility in various areas of organic synthesis and materials science. In principle, it could serve as a valuable building block in reactions and applications similar to those of more extensively studied analogous compounds.

For context, related molecules such as 4-ethynylanilines are known to participate in:

Construction of Conjugated Systems: Terminal alkynes are fundamental in forming oligo(phenylene ethynylene)s (OPEs) and other conjugated polymers through reactions like Sonogashira and other cross-coupling methodologies. mdpi.commdpi.com

Integration into Heterocyclic Rings: The ethynyl group is a key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary method for synthesizing 1,2,3-triazole rings. beilstein-journals.orgnih.govmdpi.com

Development of Functional Materials: Aniline derivatives often serve as the electron-donating component in push-pull chromophores, which are designed for applications in nonlinear optics and as dyes. beilstein-journals.orgresearchgate.netsemanticscholar.org The electronic properties of the aniline moiety are crucial for creating fluorophores, including those that are sensitive to their environment (solvatochromic probes). nih.govnih.gov

However, without specific studies on this compound, any discussion of its role in these areas would be purely speculative. The precise substitution pattern (ethynyl group at the 2-position and methyl groups at the 4- and 5-positions) would impart unique steric and electronic properties that would influence its reactivity and the photophysical characteristics of its derivatives. Scientifically accurate reporting requires direct experimental data, which is not currently available in the public domain for this specific compound.

Therefore, the generation of a thorough and factual article adhering to the user's detailed outline for this compound cannot be fulfilled at this time.

Advanced Applications in Organic Synthesis and Materials Science Research

Development of Functional Materials

Exploration in Nonlinear Optics (NLO) Materials

There is currently no available scientific literature detailing the exploration or application of 2-Ethynyl-4,5-dimethylaniline in the field of nonlinear optics (NLO). While aniline (B41778) and ethynyl (B1212043) derivatives are classes of compounds often investigated for NLO properties due to their potential for creating charge-transfer systems with high hyperpolarizability, specific studies involving the this compound structure have not been reported. Research into the NLO properties of related compounds, such as other substituted anilines, has been conducted, but this data cannot be directly attributed to this compound. researchgate.netacs.org

Applications in Organic Field-Effect Transistors (OFETs) and Molecular Electronics

No research findings or data have been published regarding the use of this compound as a semiconductor or component in Organic Field-Effect Transistors (OFETs) or other molecular electronics. The development of high-performance organic semiconductors is a key area of research, with a focus on molecules that can self-assemble into well-ordered structures to facilitate charge transport. nih.govnih.gov Although the ethynyl group can be used to synthesize larger conjugated molecules suitable for OFETs, the performance and characteristics of materials derived from this compound have not been documented.

Crystal Engineering for Tunable Material Properties

There are no available crystallographic studies or reports on the crystal engineering of this compound. Crystal engineering is utilized to control the solid-state packing of molecules, which in turn dictates the bulk properties of the material. nih.gov The interplay of hydrogen bonding from the aniline group and potential π-π stacking interactions could theoretically be exploited to create specific supramolecular architectures. However, no experimental data on the crystal structure or packing motifs of this specific compound has been found in the reviewed literature.

Precursor for Advanced Dye Systems

While substituted anilines are foundational precursors in the synthesis of a vast array of dyes, including azo dyes and triarylmethane dyes, there is no specific information available on the use of this compound as a precursor for advanced dye systems. wikipedia.org The presence of the ethynyl group offers a reactive site for coupling reactions, such as Sonogashira coupling, which could be used to create complex, conjugated dye molecules. Nevertheless, no published research explicitly details the synthesis of dyes derived from this compound.

Future Research Directions and Emerging Perspectives

Unexplored Reactivity Patterns of 2-Ethynyl-4,5-dimethylaniline

The juxtaposition of the ethynyl (B1212043) and amino groups in this compound opens the door to a wide array of intramolecular reactions, leading to the formation of various heterocyclic systems. The reactivity of ortho-alkynylanilines has been explored to some extent, but the specific substitution pattern of this compound may lead to unique reactivity and product profiles.

Future research should aim to systematically investigate the following areas:

Electrophilic Cyclization: The reaction of N-(2-alkynyl)anilines with electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) is known to produce substituted quinolines via a 6-endo-dig cyclization pathway. nih.gov The electron-donating methyl groups on the aniline (B41778) ring of this compound are expected to enhance the nucleophilicity of the aniline nitrogen, potentially facilitating this cyclization under milder conditions and offering a route to novel, functionalized quinoline (B57606) derivatives.

Transition-Metal-Catalyzed Annulations: 2-Alkynylanilines are versatile precursors for the synthesis of a variety of N-heterocycles through transition metal catalysis. rsc.org For example, palladium-catalyzed intramolecular aminopalladation followed by cross-coupling can lead to the formation of 2,3-disubstituted indoles. rsc.org The unique electronic and steric environment of this compound could be exploited to control the regioselectivity of these annulation reactions, providing access to novel indole (B1671886) scaffolds.

Oxidative Nucleophilic Cyclization: Metal-free, one-pot two-step reactions involving oxidative dearomatization followed by nucleophilic cyclization have been used to convert 2-alkynylanilines into 3-substituted indoles. acs.org Applying this methodology to this compound with a variety of nucleophiles could yield a library of previously inaccessible indole derivatives.

Pauson-Khand Reaction: The reaction of the dicobalt hexacarbonyl adduct of 2-ethynylaniline (B1227618) with alkenes can lead to the formation of fused-ring indoles. daneshyari.com Investigating the Pauson-Khand reaction with this compound could provide a pathway to complex polycyclic aromatic systems.

A summary of potential cyclization reactions is provided in Table 2.

| Reaction Type | Reagents/Catalysts | Potential Heterocyclic Products | Key Features |

| Electrophilic Cyclization | I₂, ICl, Br₂ | Substituted Quinolines | 6-endo-dig cyclization |

| Transition-Metal-Catalyzed Annulation | Pd, Cu, Ni catalysts | Substituted Indoles, Quinolines | High diversity of potential products |

| Oxidative Nucleophilic Cyclization | PhI(OAc)₂, Brønsted acid | 3-Sulfenylindoles and other 3-substituted indoles | Metal-free conditions |

| Pauson-Khand Reaction | Co₂(CO)₈, alkene | Fused-ring Indoles | Formation of cyclopentenone ring |

Rational Design of Next-Generation Functional Materials

The combination of an electron-rich dimethylaniline moiety and a π-conjugated ethynyl group makes this compound an attractive building block for the rational design of novel functional materials. The inherent electronic properties of this molecule can be tuned through chemical modification, and its rigid acetylenic linker can be incorporated into larger conjugated systems.

Emerging areas for the application of this compound in materials science include:

Organic Electronics: Arylamine derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) due to their low ionization potentials and reversible redox behavior. zenodo.org The extended conjugation provided by the ethynyl group in this compound could lead to improved charge transport properties. Computational studies, such as Density Functional Theory (DFT), could be employed to predict the electronic properties of materials incorporating this moiety and guide the design of next-generation OLEDs.

Conjugated Polymers: The polymerization of ethynylaniline derivatives can produce polyacetylenes with interesting optical and electronic properties. tandfonline.com The dimethylaniline substituent in this compound can enhance the solubility of the resulting polymer, facilitating its processing into thin films for applications in sensors and other electronic devices. rsc.org

Molecular Wires and Switches: The rigid, linear geometry of the ethynyl group makes it an ideal component for the construction of molecular wires. The aniline nitrogen provides a point for attachment to other molecular components and its electronic properties could be modulated by protonation/deprotonation, suggesting the potential for creating molecular switches.

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of this compound provides a platform for a wide range of interdisciplinary research collaborations.

Medicinal Chemistry: The heterocyclic scaffolds that can be synthesized from this compound, such as quinolines and indoles, are prevalent in many biologically active compounds and pharmaceuticals. nih.govmdpi.com Collaboration between synthetic organic chemists and medicinal chemists could lead to the development of novel therapeutic agents.

Polymer Science: The potential for this compound to act as a monomer for the synthesis of functional polymers opens up avenues for collaboration with polymer chemists. ethz.ch Research in this area could focus on controlling the polymerization process to achieve polymers with specific molecular weights, architectures, and properties for applications in areas such as catalysis and sustainable materials. mdpi.comrsc.org

Computational Chemistry: The rational design of new materials based on this compound would be greatly enhanced by collaborations with computational chemists. Theoretical calculations can provide insights into the electronic structure, reactivity, and potential applications of this molecule and its derivatives, thereby guiding experimental efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.